3-Oxo-3-(1,3-thiazol-4-yl)propanenitrile
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Overview
Description
3-Oxo-3-(1,3-thiazol-4-yl)propanenitrile is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its molecular structure, which includes a thiazole ring attached to a propanenitrile group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiazolidine-2,4-dione (TZD) as a starting material[_{{{CITATION{{{_1{Synthesis of a New 3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene ....
Reaction Steps: The TZD undergoes a Vilsmeier–Haack reaction to form 2,4-dichloro-1,3-thiazol-5-carbaldehyde[_{{{CITATION{{{1{Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene ...](https://www.mdpi.com/1422-8599/2020/3/M1150). This intermediate is then further reacted with appropriate reagents to introduce the propanenitrile group[{{{CITATION{{{_1{Synthesis of a New 3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene ....
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and choice of solvents to achieve high yields and purity[_{{{CITATION{{{_1{Synthesis of a New 3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene ....
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted thiazoles and nitriles.
Scientific Research Applications
3-Oxo-3-(1,3-thiazol-4-yl)propanenitrile has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs targeting various diseases, including infections and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Oxo-3-(1,3-thiazol-4-yl)propanenitrile exerts its effects depends on its specific application. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial enzymes or cell wall synthesis pathways.
Anticancer Action: Targets specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Thiazolidine-2,4-dione
2,4-dichloro-1,3-thiazol-5-carbaldehyde
3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
Properties
Molecular Formula |
C6H4N2OS |
---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
3-oxo-3-(1,3-thiazol-4-yl)propanenitrile |
InChI |
InChI=1S/C6H4N2OS/c7-2-1-6(9)5-3-10-4-8-5/h3-4H,1H2 |
InChI Key |
BQMAFMXYDQQGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(=O)CC#N |
Origin of Product |
United States |
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